molecular formula C16H21NO2 B12871505 tert-Butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate

tert-Butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B12871505
M. Wt: 259.34 g/mol
InChI Key: XTUOHFQOBOONRC-UHFFFAOYSA-N
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Description

tert-Butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of N-boc-diallylamine with appropriate reagents to form the desired compound . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert it into different reduced forms of pyrrole.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce different reduced pyrrole derivatives. Substitution reactions can result in a variety of functionalized pyrrole compounds.

Scientific Research Applications

tert-Butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and biological properties

Properties

IUPAC Name

tert-butyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-16(2,3)19-15(18)14-9-10-17(12-14)11-13-7-5-4-6-8-13/h4-9H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUOHFQOBOONRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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